

ONO-8130: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: ONO-8130

Cat. No.: B1677321

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Introduction

ONO-8130 is a potent and selective antagonist of the prostanoid E receptor 1 (EP1), a G-protein coupled receptor involved in various physiological and pathological processes, including pain signaling. Developed by Ono Pharmaceutical Co., Ltd., **ONO-8130** has been investigated for its therapeutic potential, particularly in the context of visceral pain. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on **ONO-8130**, intended to support further research and development efforts.

Pharmacodynamics

The primary mechanism of action of **ONO-8130** is the competitive antagonism of the EP1 receptor.[1][2] Prostaglandin E2 (PGE2), the natural ligand for the EP1 receptor, is a key mediator of inflammation and pain. By blocking the binding of PGE2 to the EP1 receptor, **ONO-8130** effectively inhibits downstream signaling pathways implicated in nociception.

Receptor Binding Affinity and Selectivity

ONO-8130 exhibits high affinity and selectivity for the human EP1 receptor. In vitro studies have demonstrated a K_i value of 1.9 nM for the EP1 receptor.[3] The compound shows over

1,000-fold selectivity for the EP1 receptor compared to other prostanoid receptor subtypes (EP2, EP3, and EP4), highlighting its specificity.[3]

Parameter	Value	Receptor	Species	Reference
Ki	1.9 nM	EP1	Human	[3]
Selectivity	>1000-fold vs. other EP receptors	EP1	-	[3]

In Vivo Efficacy: Preclinical Model of Bladder Pain

The therapeutic potential of **ONO-8130** has been most notably demonstrated in a preclinical mouse model of cyclophosphamide-induced cystitis, a condition that mimics interstitial cystitis or bladder pain syndrome.[1]

Key Findings:

- **Dose-Dependent Analgesia:** Oral pre-administration of **ONO-8130** (0.3-30 mg/kg) dose-dependently prevented both bladder pain-like behavior and referred hyperalgesia in mice with induced cystitis.[1]
- **Reversal of Established Pain:** A 30 mg/kg oral dose of **ONO-8130** was also effective in reversing established cystitis-related bladder pain.[1]
- **Mechanism of Action:** The analgesic effect is attributed to the blockade of prostaglandin E2-induced phosphorylation of extracellular signal-regulated kinase (ERK) in the L6 spinal cord, a key region for processing bladder pain signals.[1][2]

Animal Model	Dosing	Route	Key Outcome	Reference
Cyclophosphamide-induced cystitis in mice	0.3-30 mg/kg	Oral	Prevention of bladder pain and hyperalgesia	[1]
Cyclophosphamide-induced cystitis in mice	30 mg/kg	Oral	Reversal of established bladder pain	[1]
-	30 mg/kg	Oral	Blockade of PGE2-induced ERK phosphorylation in L6 spinal cord	[1]

Pharmacokinetics

Detailed public information regarding the absorption, distribution, metabolism, and excretion (ADME) of **ONO-8130** is limited. However, the compound is described as being orally active and bioavailable, as evidenced by the efficacy observed following oral administration in preclinical studies.[3][4] Further investigation into the specific pharmacokinetic parameters of **ONO-8130** is warranted to fully characterize its clinical potential.

Experimental Protocols

Cyclophosphamide-Induced Cystitis Mouse Model

This model is a widely used method to induce bladder inflammation and pain, providing a platform to evaluate the efficacy of analgesic compounds.

Methodology:

- Animal Model: Female ddY mice are commonly used.[5]
- Induction of Cystitis: A single intraperitoneal injection of cyclophosphamide (e.g., 300 mg/kg) is administered to induce cystitis.[1] Control animals receive a saline injection.

- **Drug Administration:** **ONO-8130** is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally at the desired doses (e.g., 0.3, 3, 10, 30 mg/kg) prior to or after the induction of cystitis, depending on the study design (preventative or treatment).[1][5]
- **Behavioral Assessment:** Nociceptive behaviors, such as licking of the lower abdomen (a sign of bladder pain) and referred hyperalgesia (tested by applying von Frey filaments to the paw), are observed and quantified at specific time points after cyclophosphamide administration.[1]
- **Tissue Analysis:** At the end of the experiment, bladder tissue can be collected to assess for inflammatory markers, such as increased bladder weight and vascular permeability.[1]



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Workflow for Cyclophosphamide-Induced Cystitis Model.

ERK Phosphorylation Analysis

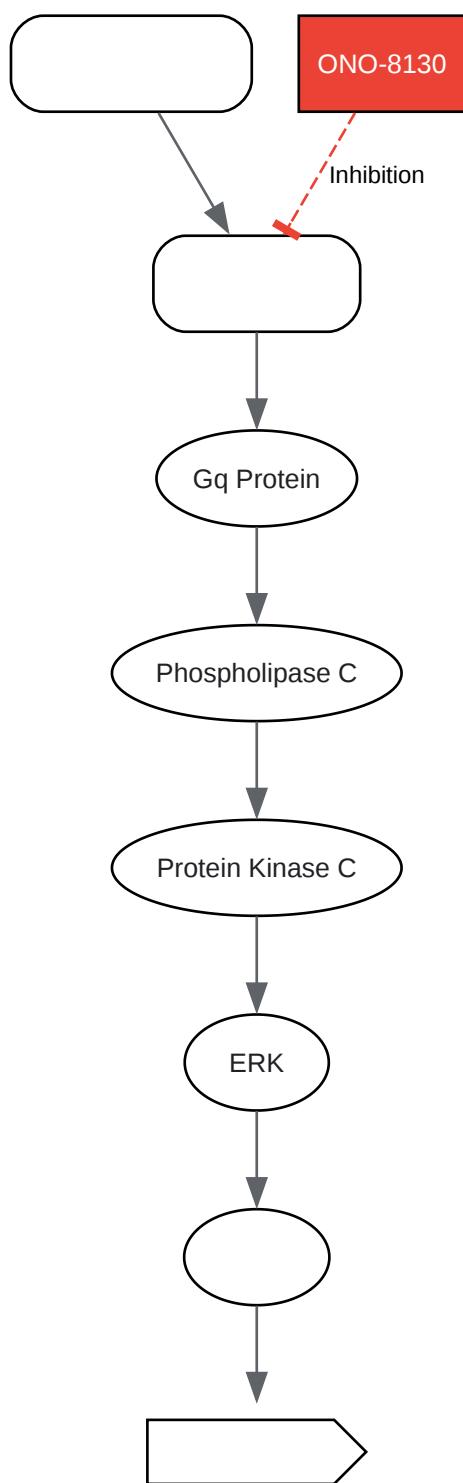
This assay is used to determine the effect of **ONO-8130** on the signaling pathways involved in pain transmission.

Methodology:

- **Animal Preparation:** Anesthetized mice are used for this procedure.
- **Drug Administration:** **ONO-8130** is administered orally.
- **Stimulation:** Prostaglandin E2 is administered intravesically to stimulate the EP1 receptors in the bladder.[1]
- **Tissue Collection:** The L6 spinal cord is dissected at a specific time point after stimulation.[1]

- Immunohistochemistry: The spinal cord tissue is sectioned and stained with antibodies specific for phosphorylated ERK (p-ERK).
- Quantification: The number of p-ERK-positive cells is quantified using microscopy and image analysis software. A reduction in p-ERK-positive cells in the **ONO-8130** treated group compared to the vehicle group indicates inhibition of the signaling pathway.^[1]

Signaling Pathway



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ONO-8130 Inhibition of the EP1 Receptor Signaling Pathway.

Conclusion

ONO-8130 is a highly selective and potent EP1 receptor antagonist with demonstrated efficacy in a preclinical model of bladder pain. Its mechanism of action involves the inhibition of a key pain signaling pathway in the spinal cord. While the available pharmacodynamic data are promising, a comprehensive understanding of its pharmacokinetic profile is necessary for its continued development. This technical guide summarizes the current public knowledge of **ONO-8130** and highlights the need for further research to fully elucidate its therapeutic potential.

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